

Ulixertinib dosing schedule in clinical trials 600 mg BID

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ulixertinib

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Ulixertinib 600 mg BID in Clinical Trials

Trial Identifier / Context	Phase	Patient Population	Regimen	Key Findings & Tolerability
NCT01781429 [1] [2]	I	Adults with advanced solid tumors	Ulixertinib monotherapy	RP2D: 600 mg BID. DLTs: rash, diarrhea, elevated AST/creatinine. 32% of patients required dose reduction [1] [2].
NCT02608229 [3] [4]	Ib	Adults with untreated metastatic pancreatic adenocarcinoma	Ulixertinib + Gemcitabine and nab-Paclitaxel (GnP)	Poor tolerability led to de-escalation to 450 mg BID. High rate of all-grade TRAEs (fatigue, nausea/vomiting, diarrhea) caused patient withdrawals [3].
Single-Patient IND [5]	N/A	Adult with MEK1-mutated metastatic colorectal cancer	Ulixertinib monotherapy, then + Panitumumab	600 mg BID was administered. Monotherapy well-tolerated (mild nausea, fatigue, dry skin) but combination with

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				panitumumab poorly tolerated [5].
NCI-COG Pediatric MATCH (Arm J) [6]	II	Children/Young Adults (1-21 yrs) with refractory malignancies	Ulixertinib monotherapy	Pediatric RP2D is 260 mg/m²/dose BID (max 450 mg) . The 600 mg BID equivalent (DL2) was associated with DLTs and was not selected as the RP2D [6].

Detailed Experimental Protocols

For researchers designing studies around MAPK pathway inhibition, the following protocols detail the key methodologies from the cited trials.

Phase I Adult Monotherapy Trial (NCT01781429)

This foundational trial established the adult RP2D of 600 mg BID [1] [2].

- **Study Objectives:** To characterize dose-limiting toxicities (DLTs), determine the maximum tolerated dose (MTD) and RP2D, and assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of **ulixertinib**.
- **Dosing Schedule:** **Ulixertinib** was administered orally twice daily in continuous 28-day cycles [2].
- **Dose Escalation & RP2D Determination:** The trial utilized an accelerated 3+3 design. The MTD and RP2D were determined to be **600 mg BID**. DLTs observed included rash, diarrhea, elevated AST, and elevated creatinine [1].
- **Response Assessment:** Tumor response was evaluated radiologically per RECIST 1.1 criteria [1].

Phase Ib Combination Therapy Trial in Pancreatic Cancer (NCT02608229)

This trial highlights the challenges of combining **ulixertinib** 600 mg BID with standard chemotherapy [3].

- **Study Objectives:** To determine the RP2D of **ulixertinib** in combination with gemcitabine and nab-paclitaxel (GnP) and assess the safety and preliminary efficacy of the regimen.
- **Treatment Protocol:**
 - **Lead-in Monotherapy:** Patients received **ulixertinib** 600 mg BID as monotherapy for two weeks.
 - **Combination Therapy:** After the lead-in, standard doses of GnP were added on days 1, 8, and 15 of a 28-day cycle.
- **Dose-Limiting Toxicity (DLT) Evaluation:** DLT was defined as toxicity occurring during the first cycle of the triplet regimen that was attributable to **ulixertinib**. Hematologic DLT included > grade 4 toxicity or grade 3 toxicity with complications [3].
- **Outcome:** The 600 mg BID dose in combination was poorly tolerated, leading to its de-escalation to 450 mg BID as the RP2D for this specific regimen and the trial's premature termination [3].

Pediatric MATCH Trial (Arm J) Dose Escalation

This trial established the pediatric dosing, which is distinct from the adult 600 mg BID schedule [6].

- **Study Objective:** To establish the pediatric RP2D of **ulixertinib** in a biomarker-selected cohort.
- **Dosing Protocol:**
 - **Dose Level 1 (DL1):** 260 mg/m²/dose BID (max 450 mg)
 - **Dose Level 2 (DL2):** 350 mg/m²/dose BID (max 600 mg)
- **DLT Assessment & RP2D Selection:** DLTs were assessed during Cycle 1. DLTs at DL2 (equivalent to the adult 600 mg BID) included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration, hypoalbuminemia, and hypernatremia. **DL1 was declared the pediatric RP2D** due to better tolerability [6].

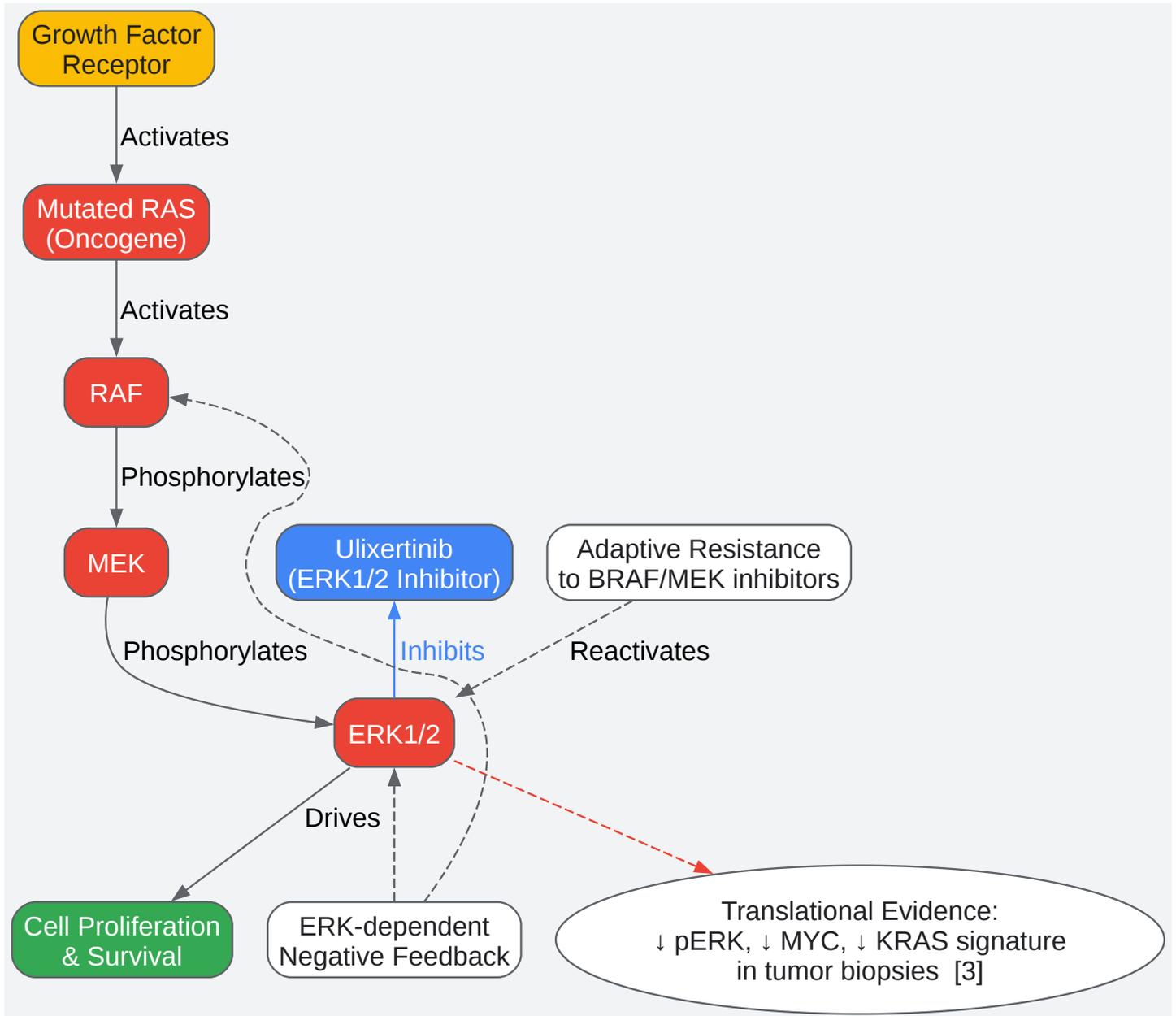
Scientific Context: Mechanism & Dosing Rationale

To understand the application of the 600 mg BID dose, it is critical to grasp its mechanistic rationale and translational evidence.

- **Mechanism of Action:** **Ulixertinib** is a first-in-class, reversible, ATP-competitive inhibitor of ERK1 and ERK2, the terminal kinases in the RAF-MEK-ERK (MAPK) signaling cascade [2]. This pathway is constitutively activated in many cancers via mutations in *RAS* or *BRAF* [3] [2]. Inhibiting ERK is a strategic approach to overcome resistance to upstream BRAF or MEK inhibitors [2].

- **Pharmacodynamic Validation:** In the Phase I trial (NCT01781429), the 600 mg BID dose provided drug exposure that achieved **near-complete inhibition of ERK activity in whole blood**, confirming its target engagement [1].
- **Efficacy Evidence:** Despite tolerability challenges, the 600 mg BID dose has demonstrated clinical activity. In the Phase I trial, durable partial responses were observed in patients with *NRAS*-mutant melanoma and various *BRAF V600* and non-V600 mutant solid tumors, including those refractory to prior BRAF/MEK inhibition [1] [2].

The pathway diagram below illustrates the targeted inhibition and translational evidence supporting the 600 mg BID dose.



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Key Considerations for Protocol Development

- **Narrow Therapeutic Window:** The 600 mg BID dose, while effective, has a narrow therapeutic window. A high rate of dose reductions (32% in the Phase I trial) and poor tolerability in combination

regimens are significant concerns [3] [2].

- **Combination Therapy Challenges:** Combining **ulixertinib** 600 mg BID with other agents, particularly standard-dose chemotherapy, has proven difficult due to overlapping toxicities. **Dose de-escalation is often necessary** in combination settings [3].
- **Pediatric vs. Adult Dosing:** The pediatric RP2D is **not 600 mg BID**. It is based on body surface area (260 mg/m²/dose BID), with a maximum dose of 450 mg, as the 600 mg flat dose was associated with unacceptable toxicity [6].

In summary, while **ulixertinib 600 mg orally twice daily** is the scientifically validated monotherapy dose for adults, its practical application requires careful safety monitoring and readiness for dose modification. Future clinical development should focus on better-tolerated combination strategies or novel treatment schedules to fully exploit its therapeutic potential.

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To cite this document: Smolecule. [Ulixertinib dosing schedule in clinical trials 600 mg BID].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548778#ulixertinib-dosing-schedule-in-clinical-trials-600-mg-bid>]

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